molecular formula C15H18N4O5S2 B2586206 Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 922667-44-5

Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2586206
M. Wt: 398.45
InChI Key: DXIJOVYTIUUIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the thiadiazole ring might participate in electrophilic substitution reactions, and the urea group could react with acids or bases .

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Agents : A study by Shkair, Shakya, Raghavendra, and Naik (2016) explored the synthesis and pharmacological evaluation of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. These compounds demonstrated significant in vitro anti-inflammatory activity and analgesic properties, highlighting their potential in pain and inflammation management (Shkair et al., 2016).

  • Plant Growth Regulation : Xin-jian, Xian-sheng, and Sheng (2006) synthesized N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas and found that some of these compounds exhibit good activity as plant growth regulators. This suggests their potential use in agricultural applications (Song Xin-jian et al., 2006).

  • Inhibitory Activities Against Plant Pests : Wang, Zheng, Liu, and Chen (2010) conducted a study on Ethyl 2-amino-5-ethylthiophene-3-carboxylate derivatives, revealing their excellent inhibitory activities against certain plant pests at specific dosages. This positions them as potential candidates for pest control in agriculture (Tao Wang et al., 2010).

  • Antimicrobial Activities : A study by Wardkhan, Youssef, Hamed, and Ouf (2008) found that ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its derivatives possess antimicrobial activities against various bacterial and fungal strains. This indicates their potential use in the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

  • Antioxidant Properties : Zhang, Liao, Moore, Wu, and Wang (2009) isolated and identified several phenolic compounds from Juglans regia kernels, such as ethyl gallate, with significant antioxidant activities. This research highlights the potential of these compounds in health and nutrition applications (Zijia Zhang et al., 2009).

  • Cytotoxic and Anticancer Potential : Research by Danagoudar, Joshi, Ravi, Kumar, and Ramesh (2018) on the ethyl acetate extracts of endophytic fungi revealed cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Ananda Danagoudar et al., 2018).

properties

IUPAC Name

ethyl 2-[[5-[(3,4-dimethoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-4-24-12(20)8-25-15-19-18-14(26-15)17-13(21)16-9-5-6-10(22-2)11(7-9)23-3/h5-7H,4,8H2,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIJOVYTIUUIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

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